molecular formula C24H15ClFNOS B302639 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one

2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one

Cat. No. B302639
M. Wt: 419.9 g/mol
InChI Key: UVNUJQAWBGMKJA-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one involves its interaction with specific cellular targets, leading to the induction of apoptosis in cancer cells. Studies have shown that this compound binds to the DNA of cancer cells, leading to the activation of apoptotic pathways and ultimately causing cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound induces apoptosis in cancer cells, while in vivo studies have demonstrated its anti-tumor activity in animal models. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential for use in various fields. However, the limitations of using this compound include its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the research of 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one. One direction is the further investigation of its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Another direction is the development of more efficient synthesis methods for this compound, which may increase its availability for use in lab experiments. Additionally, the use of this compound in material science and environmental science may also be explored further, leading to the development of novel materials and water treatment processes.

Synthesis Methods

The synthesis of 2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one involves the reaction between 2-chloro-6-fluorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a catalyst. The resulting product is then subjected to a condensation reaction with 2-benzothiophen-3-one to yield the final compound.

Scientific Research Applications

2-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, it has been used as a precursor for the synthesis of novel organic materials with desirable electronic properties. In environmental science, it has been investigated for its potential use in water treatment processes.

properties

Molecular Formula

C24H15ClFNOS

Molecular Weight

419.9 g/mol

IUPAC Name

(2Z)-2-[[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C24H15ClFNOS/c25-19-8-5-9-20(26)18(19)14-27-13-15(16-6-1-3-10-21(16)27)12-23-24(28)17-7-2-4-11-22(17)29-23/h1-13H,14H2/b23-12-

InChI Key

UVNUJQAWBGMKJA-FMCGGJTJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C\4/C(=O)C5=CC=CC=C5S4

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C4C(=O)C5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.